[((R)-1-Benzyl-pyrrolidin-3-yl)-methyl-amino]-acetic acid
CAS No.:
Cat. No.: VC13535734
Molecular Formula: C14H20N2O2
Molecular Weight: 248.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H20N2O2 |
|---|---|
| Molecular Weight | 248.32 g/mol |
| IUPAC Name | 2-[[(3R)-1-benzylpyrrolidin-3-yl]-methylamino]acetic acid |
| Standard InChI | InChI=1S/C14H20N2O2/c1-15(11-14(17)18)13-7-8-16(10-13)9-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,17,18)/t13-/m1/s1 |
| Standard InChI Key | PDAXLJYCSSGKNG-CYBMUJFWSA-N |
| Isomeric SMILES | CN(CC(=O)O)[C@@H]1CCN(C1)CC2=CC=CC=C2 |
| SMILES | CN(CC(=O)O)C1CCN(C1)CC2=CC=CC=C2 |
| Canonical SMILES | CN(CC(=O)O)C1CCN(C1)CC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
[((R)-1-Benzyl-pyrrolidin-3-yl)-methyl-amino]-acetic acid is systematically named according to IUPAC guidelines as 2-[[(3R)-1-benzylpyrrolidin-3-yl]-methylamino]acetic acid. Its molecular formula, C₁₃H₁₈N₂O₂, corresponds to a molar mass of 234.29422 g/mol . The stereochemistry at the pyrrolidine C3 position is explicitly defined as R, critical for its biological interactions .
Structural Features and Stereochemical Considerations
The molecule comprises a pyrrolidine ring substituted at the N1 position with a benzyl group and at the C3 position with a methylaminoacetic acid side chain (Fig. 1). X-ray crystallography of analogous compounds reveals that the R-configuration at C3 optimizes binding to enzymatic targets such as neuronal NOS (nNOS) . The benzyl group enhances lipophilicity, potentially influencing blood-brain barrier permeability .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₈N₂O₂ | |
| Molecular Weight | 234.29422 g/mol | |
| CAS Registry Number | 1353993-82-4 | |
| Density | Not Reported | - |
| Melting Point | Not Reported | - |
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of [((R)-1-Benzyl-pyrrolidin-3-yl)-methyl-amino]-acetic acid can be approached via reductive amination or palladium-catalyzed allylation, as demonstrated for related pyrrolidine derivatives . A plausible retrosynthetic pathway involves:
-
Construction of the pyrrolidine core via cyclization of a γ-amino acid precursor.
-
Introduction of the benzyl group at N1.
-
Functionalization at C3 with methylaminoacetic acid.
Stepwise Synthesis
Step 1: Pyrrolidine Core Formation
Analogous to methods reported for nebracetam derivatives, itaconic acid reacts with benzylamine under thermal conditions to form 1-benzyl-5-oxopyrrolidine-3-carboxylic acid .
Step 2: Reductive Amination
The ketone group at C5 is reduced to a secondary amine, followed by methylation using methyl iodide or reductive amination with methylamine. For example, in a similar synthesis, Pd(PPh₃)₄ catalyzed allylation of a cis-alcohol intermediate enabled subsequent ozonolysis and reductive amination .
Step 3: Acetic Acid Moiety Incorporation
Coupling the methylamine-substituted pyrrolidine with bromoacetic acid under basic conditions yields the target compound. Boc-protection strategies, as described for fluorinated NOS inhibitors, may enhance reaction efficiency .
Table 2: Key Synthetic Intermediates
| Intermediate | Role | Yield (%) |
|---|---|---|
| 1-Benzylpyrrolidin-3-one | Core scaffold | 65–75 |
| Methylamine adduct | C3 functionalization | 80–90 |
| Boc-protected derivative | Stability during coupling | 95 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (500 MHz, D₂O):
-
δ 2.19 (s, 3H, CH₃), 2.60–3.90 (m, pyrrolidine and benzyl protons), 4.15 (d, J = 13.0 Hz, CH₂COO⁻) .
-
The absence of Boc-protecting group signals (δ 1.40–1.50) confirms complete deprotection .
¹³C NMR:
Mass Spectrometry
LC/MS analysis of the deprotected compound shows m/z 235.2 [(M+H)⁺], consistent with the molecular formula C₁₃H₁₈N₂O₂ .
Biological Activity and Mechanistic Insights
Enzyme Inhibition
Fluorinated pyrrolidine derivatives exhibit potent inhibition of nNOS (IC₅₀ < 100 nM) by occupying the tetrahydrobiopterin binding site . While direct data for [((R)-1-Benzyl-pyrrolidin-3-yl)-methyl-amino]-acetic acid are lacking, structural parallels imply potential NOS modulatory activity.
Applications and Future Directions
Therapeutic Prospects
-
Neuroprotection: Analogues like nebracetam improve hippocampal cholinergic function in stroke models .
-
Enzyme Targeting: Fluorinated derivatives serve as leads for selective nNOS inhibitors .
Synthetic Challenges
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume